2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications . This particular compound is characterized by the presence of a quinoxaline core, an acetamido group, and a cyclohexyl moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the quinoxaline intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through nucleophilic substitution reactions, where the acetamido-quinoxaline intermediate is treated with cyclohexylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological activities . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide include other quinoxaline derivatives such as:
Quinoxaline-2,3-dione: Known for its biological activities and used in drug development.
Quinoxaline-1,4-dioxide: Exhibits antimicrobial and anticancer properties.
2,3-Dihydroquinoxaline: Used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C27H32N4O3 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C27H32N4O3/c1-18(2)21-13-7-8-14-22(21)28-25(33)17-30-24-16-10-9-15-23(24)29-26(27(30)34)31(19(3)32)20-11-5-4-6-12-20/h7-10,13-16,18,20H,4-6,11-12,17H2,1-3H3,(H,28,33) |
InChI Key |
BZVPILOJZICZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C4CCCCC4)C(=O)C |
Origin of Product |
United States |
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